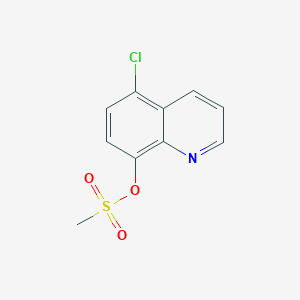

(5-chloroquinolin-8-yl) methanesulfonate

Description

Significance of the Quinoline (B57606) Nucleus in Organic Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. mdpi.comnih.gov First isolated from coal tar in 1834, this nitrogen-containing aromatic compound is not merely a synthetic curiosity but is a core structural motif in a vast array of natural products, most notably the antimalarial alkaloid quinine. nih.gov

The unique electronic properties conferred by the fusion of an electron-rich benzene ring with an electron-deficient pyridine ring grant quinoline a rich and versatile reactivity. mdpi.com It can undergo a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. mdpi.com Its derivatives have been extensively investigated and developed for a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov The quinoline scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs with activities spanning anticancer, antibacterial, antifungal, and anti-inflammatory classes. nih.govresearchgate.net

Overview of Methanesulfonate (B1217627) Esters as Activated Substrates and Leaving Groups

Methanesulfonate esters, commonly known as mesylates, are organic compounds characterized by the functional group CH₃SO₂O-R. They are typically prepared by the reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.

The primary role of the methanesulfonate group in synthetic organic chemistry is to function as an excellent leaving group in nucleophilic substitution and elimination reactions. The hydroxyl group (-OH) of an alcohol is a poor leaving group because its conjugate acid, water, has a relatively high pKa, making the hydroxide (B78521) ion (HO⁻) a strong base. Conversion of the alcohol to a methanesulfonate ester transforms this poor leaving group into a highly effective one. When the C-O bond of a mesylate cleaves during a reaction, the departing group is the methanesulfonate anion (CH₃SO₃⁻). This anion is the conjugate base of methanesulfonic acid, a strong acid, which means the anion itself is a very weak base and highly stable due to resonance delocalization of the negative charge across the three oxygen atoms. This stability makes it an excellent leaving group, facilitating reactions that would otherwise be difficult to achieve with the corresponding alcohol.

Contextualization of (5-chloroquinolin-8-yl) methanesulfonate within Quinoline Derivative Research

This compound emerges from the confluence of these two areas of chemistry. It is a derivative of 5-chloro-8-hydroxyquinoline (B194070), a compound known for its antimicrobial and antifungal properties. guidechem.com In the structure of this compound, the hydroxyl group of 5-chloro-8-hydroxyquinoline has been converted into a methanesulfonate ester.

This transformation is chemically significant. While 5-chloro-8-hydroxyquinoline and its analogs are studied for their intrinsic biological activities, converting the 8-hydroxyl group to a methanesulfonate ester fundamentally changes its chemical function. The resulting compound is no longer primarily a phenol (B47542) but an activated substrate poised for nucleophilic substitution at the 8-position of the quinoline ring. Researchers synthesize such derivatives to use them as reactive intermediates. The methanesulfonate group can be displaced by a wide variety of nucleophiles (such as amines, thiols, or carbanions) to introduce new functional groups at this position, enabling the synthesis of a diverse library of novel 8-substituted quinoline derivatives for further investigation. researchgate.netbenthamdirect.com Therefore, this compound is best understood as a key intermediate for accessing new chemical space in the exploration of quinoline-based compounds.

While extensive research has been published on various quinoline sulfonate esters and their biological activities, researchgate.netbenthamdirect.com specific, detailed studies focusing solely on this compound are not prominent in the available scientific literature. Its primary role appears to be that of a synthetic precursor rather than an end-product with evaluated biological efficacy.

The probable synthetic route to this compound involves the reaction of 5-chloro-8-hydroxyquinoline with methanesulfonyl chloride, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct.

Interactive Data Tables

Below are tables summarizing the key chemical entities and concepts discussed in this article.

Table 1: Key Functional Groups and Parent Compounds

| Compound/Functional Group | Chemical Formula | Key Feature | Role in this Context |

| Quinoline | C₉H₇N | Fused benzene and pyridine rings | Core heterocyclic scaffold |

| Methanesulfonate (Mesylate) Ester | CH₃SO₂O-R | Excellent leaving group | Activates the 8-position for substitution |

| 5-Chloro-8-hydroxyquinoline | C₉H₆ClNO | Chlorinated quinoline with a hydroxyl group | Precursor for synthesis |

| This compound | C₁₀H₈ClNO₃S | Quinoline core with chloro and mesylate groups | The subject compound; a reactive intermediate |

Table 2: Expected Chemical Properties of this compound

This table is based on general principles of organic chemistry, as specific experimental data for this compound is not widely published.

| Property | Expected Characteristic | Rationale |

| Physical State | Likely a crystalline solid at room temperature. | Aromatic sulfonates are often solids. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). | Based on the largely organic, aromatic structure. |

| Reactivity | Susceptible to nucleophilic substitution at the C8 position. | The methanesulfonate is an excellent leaving group. |

| ¹H NMR Spectrum | Would show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl protons of the mesyl group. | The different electronic environments of the protons would lead to a complex aromatic region. |

| IR Spectrum | Characteristic strong peaks for S=O stretching (approx. 1350 & 1175 cm⁻¹) and C-O stretching (approx. 1000 cm⁻¹). | These are indicative of the sulfonate ester group. |

Structure

3D Structure

Properties

IUPAC Name |

(5-chloroquinolin-8-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c1-16(13,14)15-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQXQWANWUTTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloroquinolin 8 Yl Methanesulfonate

Synthesis of 8-Hydroxyquinoline (B1678124)

The synthesis of the parent 8-hydroxyquinoline scaffold is a well-established process in heterocyclic chemistry, with both classical and modern methods available.

Skraup Synthesis: The Skraup synthesis is a cornerstone method for quinoline (B57606) synthesis. rroij.comscispace.com In the context of 8-hydroxyquinoline, the reaction involves the cyclization of o-aminophenol with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. google.com Glycerol is dehydrated by the hot sulfuric acid to form acrolein in situ. The o-aminophenol then undergoes a Michael addition with the acrolein, followed by cyclization and dehydrogenation (oxidation) to form the 8-hydroxyquinoline product. google.comgoogle.com o-Nitrophenol can be used as the oxidizing agent, which is reduced to o-aminophenol during the reaction, thus providing more of the starting material. guidechem.comresearchgate.net

Key Features of the Skraup Synthesis

| Feature | Description |

|---|---|

| Reactants | o-Aminophenol, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., o-nitrophenol) |

| Key Intermediate | Acrolein (formed in situ from glycerol) |

| Reaction Steps | Michael Addition, Cyclization, Dehydration, Oxidation |

| Advantages | Utilizes readily available and inexpensive starting materials. google.com |

| Disadvantages | Often requires harsh conditions (high temperature, strong acid) and can have vigorous reactions. guidechem.comgoogle.com |

Friedländer Synthesis: The Friedländer synthesis provides an alternative route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (a carbon adjacent to a carbonyl group). wikipedia.orgjk-sci.com For 8-hydroxyquinoline, this would typically involve the reaction of 2-aminobenzaldehyde (B1207257) with a suitable carbonyl compound, catalyzed by an acid or a base. organicreactions.orgresearchgate.net The reaction proceeds via an aldol-type condensation followed by cyclodehydration to form the quinoline ring. wikipedia.org While versatile, a limitation of this method can be the accessibility of the required substituted 2-aminobenzaldehyde precursors. researchgate.net

Other Classical Methods: Besides the Skraup and Friedländer syntheses, 8-hydroxyquinoline can also be prepared by methods such as the hydrolysis of 8-aminoquinoline (B160924) or 8-chloroquinoline, or through a sulfonation-alkali fusion process starting from quinoline. google.comguidechem.com However, these methods can be limited by the availability of the starting materials. google.comguidechem.com

Modern synthetic chemistry has sought to improve upon classical methods by developing more efficient and environmentally benign protocols. For the synthesis of 8-hydroxyquinoline, this includes photocatalytic approaches. One such method utilizes o-aminophenol and acrolein as raw materials under acidic conditions to form an intermediate, which is then subjected to photocatalytic dehydrogenation. This step is performed without separation of the intermediate, using a cobalt oxime chelate photocatalyst and an eosin (B541160) Y photosensitizer under visible light irradiation in a solvent system like acetonitrile (B52724) and deionized water. google.com Such methods represent a move towards milder reaction conditions compared to the classical Skraup synthesis. mdpi.com

Regioselective Chlorination Strategies for 5-chloro-8-hydroxyquinoline (B194070)

Achieving the specific 5-chloro substitution pattern on the 8-hydroxyquinoline ring requires careful control of the reaction conditions to ensure regioselectivity.

The direct chlorination of 8-hydroxyquinoline is a common method for preparing 5-chloro-8-hydroxyquinoline. patsnap.com The hydroxyl group at the 8-position and the nitrogen in the pyridine (B92270) ring are activating groups that direct electrophilic substitution to the 5- and 7-positions of the benzene (B151609) ring.

One method involves dissolving 8-hydroxyquinoline in concentrated hydrochloric acid and then treating it with an oxidizing agent like hydrogen peroxide. This in-situ generation of an active chlorine species leads to electrophilic aromatic substitution. guidechem.com However, this method can suffer from a lack of selectivity, often producing a mixture of 5-chloro-8-hydroxyquinoline, 7-chloro-8-hydroxyquinoline, and the disubstituted 5,7-dichloro-8-hydroxyquinoline. guidechem.comsciencemadness.org Careful control of reaction temperature and stoichiometry is crucial to maximize the yield of the desired 5-chloro isomer. guidechem.com Subsequent purification steps, such as extraction and neutralization, are necessary to isolate the pure product. google.com

Comparison of Direct Chlorination Products

| Product | Position of Chlorine | Comments |

|---|---|---|

| 5-chloro-8-hydroxyquinoline | C5 | Desired Product |

| 7-chloro-8-hydroxyquinoline | C7 | Common Byproduct guidechem.com |

| 5,7-dichloro-8-hydroxyquinoline | C5 and C7 | Common Byproduct guidechem.comsciencemadness.org |

To circumvent the regioselectivity issues associated with direct chlorination, an alternative and widely used industrial strategy is to employ a Skraup-type reaction using a starting material that already contains the chlorine atom in the desired position. patsnap.com

In this approach, 4-chloro-2-aminophenol is used as the aniline (B41778) component. google.com This compound is reacted with glycerol and concentrated sulfuric acid, often in the presence of 4-chloro-2-nitrophenol (B165678) which acts as the oxidizing agent. google.compatsnap.com The reaction proceeds via the standard Skraup mechanism, building the pyridine portion of the quinoline ring onto the pre-chlorinated benzene ring. This method unambiguously places the chlorine atom at the 5-position of the final 8-hydroxyquinoline product, thus avoiding the formation of isomeric byproducts and simplifying purification. patsnap.comgoogle.com The process typically involves heating the reactants, followed by neutralization, filtration, and purification steps to isolate the final product. google.compatsnap.com

Purification and Isolation Techniques for Halogenated Hydroxyquinolines

The purity of the starting material, 5-chloro-8-hydroxyquinoline, is paramount for a successful synthesis. Several methods are employed to purify this and similar halogenated hydroxyquinolines.

Recrystallization: A common method involves dissolving the crude product in a suitable solvent, such as an aqueous solution of hydrochloric acid, followed by neutralization with a base like sodium hydroxide (B78521) to precipitate the purified product. patsnap.comgoogle.compatsnap.comgoogle.com The precipitate is then filtered, washed, and dried. patsnap.comgoogle.com Column chromatography, using eluents like ethyl acetate (B1210297)/hexane (B92381) or ethyl acetate/cyclohexane with methanol, is also an effective purification technique. chemicalbook.com

Hydrochloride Salt Formation: Halogenated hydroxyquinolines can be effectively purified by converting them into their hydrochloride salts. The crude material is dissolved in hydrochloric acid, often with the addition of activated carbon to remove colored impurities. patsnap.comgoogle.compatsnap.comgoogle.com The hydrochloride salt is then precipitated, filtered, and can be neutralized to yield the pure quinoline derivative. patsnap.comgoogle.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) can be used for the separation and analysis of hydroxyquinolines. nih.gov Due to the strong chelating nature of 8-hydroxyquinolines, it is sometimes necessary to use a metal-free chromatographic environment to achieve effective separation.

Table 1: Summary of Purification Techniques for 5-chloro-8-hydroxyquinoline

| Technique | Description | Key Reagents/Materials |

|---|---|---|

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out. | Hydrochloric acid, Sodium hydroxide, Organic solvents (e.g., ethanol) patsnap.com |

| Salt Formation | Conversion to a hydrochloride salt to remove non-basic impurities, followed by regeneration of the free base. | Hydrochloric acid, Activated carbon, Sodium hydroxide google.compatsnap.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Silica (B1680970) gel, Hexane, Ethyl acetate, Methanol chemicalbook.com |

Formation of the Methanesulfonate (B1217627) Ester from 5-chloro-8-hydroxyquinoline

The primary method for synthesizing (5-chloroquinolin-8-yl) methanesulfonate involves the direct reaction of 5-chloro-8-hydroxyquinoline with methanesulfonyl chloride. This reaction transforms the phenolic hydroxyl group into a highly effective leaving group, a methanesulfonate, or "mesylate," ester. periodicchemistry.com

Reaction of 5-chloro-8-hydroxyquinoline with Methanesulfonyl Chloride

The reaction proceeds by treating 5-chloro-8-hydroxyquinoline with methanesulfonyl chloride in the presence of a base. A closely related synthesis, that of 5-Chloro-7-iodoquinolin-8-yl methanesulfonate, provides a reliable template for this procedure. rsc.org In this process, the hydroxyl group of the quinoline attacks the sulfonyl chloride, leading to the formation of the desired ester and hydrochloric acid as a byproduct, which is neutralized by the base. youtube.comyoutube.com

The esterification mechanism is a nucleophilic substitution at the sulfur atom of the methanesulfonyl chloride. youtube.comyoutube.com

Activation/Deprotonation: In the presence of a base (e.g., triethylamine (B128534) or pyridine), the phenolic hydroxyl group of 5-chloro-8-hydroxyquinoline is deprotonated, forming a more nucleophilic phenoxide ion. youtube.com

Nucleophilic Attack: The oxygen atom of the phenoxide acts as a nucleophile and attacks the electrophilic sulfur atom of methanesulfonyl chloride. youtube.compearson.com

Leaving Group Departure: This attack forms a transient intermediate. The stable chloride ion is then displaced as a leaving group. youtube.compearson.com

Final Product: The base, now protonated (e.g., triethylammonium (B8662869) chloride), and the final product, this compound, are formed. youtube.com The stereochemistry at the carbon bearing the oxygen is retained because the C-O bond is not broken during the reaction. youtube.compearson.com

Optimizing reaction conditions is crucial for maximizing yield and minimizing side products. Key parameters include the choice of base, solvent, temperature, and reaction duration. angolaonline.netresearchgate.net

Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the reaction without competing with the hydroxyquinoline as a nucleophile. rsc.orgyoutube.com

Solvent: An inert aprotic solvent like dichloromethane (B109758) (CH2Cl2) is often employed as it effectively dissolves the reactants without participating in the reaction. rsc.org

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of the highly reactive methanesulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion. rsc.org

Reaction Time: The reaction is typically monitored by thin-layer chromatography (TLC) and is often complete within several hours (e.g., 12 hours). rsc.org

Table 2: Typical Reaction Conditions for Mesylation of a Halogenated 8-Hydroxyquinoline

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2) | Inert aprotic solvent, good solubility for reactants. rsc.org |

| Base | Triethylamine | Neutralizes HCl byproduct, non-nucleophilic. rsc.org |

| Temperature | 0 °C to Room Temperature | Controls initial exothermic reaction, allows for completion. rsc.org |

| Reaction Time | ~12 hours | Sufficient time for the reaction to proceed to completion. rsc.org |

Alternative Esterification Methods for Quinoline Phenols

While reaction with sulfonyl chlorides is standard for creating sulfonate esters, other methods exist for the general esterification of quinoline phenols.

Steglich Esterification: This method is used to form carboxylate esters under mild conditions. It involves reacting the hydroxyquinoline with a carboxylic acid using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. researchgate.net

Acylation with Acyl Halides: In a method analogous to using sulfonyl chlorides, acyl chlorides (e.g., benzoyl chloride) can be used in the presence of a base to form the corresponding carboxylate esters.

Mitsunobu Reaction: This reaction allows for the condensation of a phenolic alcohol with a carboxylic acid using reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP). researchgate.net

Acid-Catalyzed Esterification: Direct esterification of phenols with carboxylic acids can be achieved using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, though this is less common for phenols than for aliphatic alcohols. google.com

Purification and Isolation of this compound

After the reaction is complete, a systematic workup and purification procedure is required to isolate the pure this compound.

Aqueous Workup: The reaction mixture is typically first washed with water and then with a brine solution. This removes the water-soluble byproducts, such as the hydrochloride salt of the base (e.g., triethylammonium chloride), and any unreacted starting materials. rsc.org

Drying and Concentration: The organic layer containing the product is separated, dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), and then the solvent is removed under reduced pressure. rsc.org

Chromatography: The resulting crude product is often purified by flash column chromatography on silica gel. A solvent system such as ethyl acetate/cyclohexane is used as the eluent to separate the desired sulfonate ester from any remaining impurities. rsc.org The purity of the collected fractions is typically assessed using thin-layer chromatography.

Chromatographic Separation Techniques (e.g., column chromatography)

Chromatographic techniques are essential for the purification of this compound from the crude reaction mixture, effectively removing unreacted starting materials, reagents, and byproducts. Column chromatography, particularly flash column chromatography, is a commonly employed method.

A typical procedure involves dissolving the crude product in a minimum amount of a suitable solvent and adsorbing it onto a solid support, such as silica gel. This mixture is then loaded onto a column packed with the same stationary phase. The separation of compounds is achieved by eluting the column with a solvent system of increasing polarity. For compounds similar to this compound, a common elution gradient involves a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate. googleapis.com

The progress of the separation is monitored by techniques like thin-layer chromatography (TLC), allowing for the collection of fractions containing the purified product. The selection of the solvent system is critical and is often determined empirically to achieve the best separation. For a related compound, 5-chloro-7-iodoquinolin-8-yl methanesulfonate, flash column chromatography was successfully used for purification, indicating its applicability for the target compound as well. rsc.org

Table 1: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel |

| Mobile Phase | Petroleum ether: Ethyl acetate (e.g., 10:1 by volume) |

| Elution | Gradient or isocratic |

| Monitoring | Thin-layer chromatography (TLC) |

Recrystallization and Precipitation Methods

Following chromatographic separation, recrystallization is often employed as a final purification step to obtain highly pure crystalline this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

The process involves dissolving the partially purified compound in a suitable solvent at an elevated temperature to create a saturated solution. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For quinoline derivatives, solvents like methylene (B1212753) chloride have been used effectively. googleapis.com

After dissolving the compound, the solution is slowly cooled to allow for the formation of crystals. Slow cooling generally promotes the growth of larger, purer crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried under vacuum.

Precipitation can also be induced by adding a non-solvent to the solution of the compound, which reduces its solubility and causes it to precipitate out.

Table 2: Recrystallization Solvents for Quinoline Derivatives

| Compound | Solvent(s) |

| 5-chloroquinolin-8-yl acrylate (B77674) | Methylene chloride |

Chemical Reactivity and Transformation of 5 Chloroquinolin 8 Yl Methanesulfonate

Role as a Leaving Group in Nucleophilic Substitution Reactions

The methanesulfonate (B1217627) (mesylate) group attached at the C-8 position of the 5-chloroquinoline (B16772) core is a highly effective nucleofuge, or leaving group. Sulfonate esters, in general, are potent electrophiles because the sulfonyl group is strongly electron-withdrawing, creating a partial positive charge on the carbon atom to which it is attached. nih.gov Upon cleavage of the C-O bond during a nucleophilic attack, the negative charge on the resulting methanesulfonate anion is extensively stabilized through resonance across the three oxygen atoms and via the inductive effect of the sulfonyl group. This stability makes the methanesulfonate anion a weak base and, consequently, an excellent leaving group, facilitating nucleophilic substitution reactions at the C-8 position.

Nucleophilic substitution on an aromatic ring can proceed through several mechanisms, with the most common being the nucleophilic aromatic substitution (SNAr) pathway. wikipedia.org This mechanism typically involves a two-step addition-elimination process where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pubchemistrysteps.com The subsequent departure of the leaving group restores the aromaticity of the ring. pressbooks.pub

The feasibility of a direct SNAr reaction at the C-8 position of (5-chloroquinolin-8-yl) methanesulfonate is complex. A classic SNAr mechanism is most efficient when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. pressbooks.pubchemistrysteps.combyjus.com

The reactivity of this compound in nucleophilic substitution is critically dependent on the leaving group's ability to depart. The methanesulfonate (mesylate) group is part of a larger family of sulfonate esters widely used in organic synthesis for this purpose. The efficacy of these leaving groups is directly related to the stability of the corresponding sulfonate anion formed after cleavage. This stability, in turn, is a function of the acidity of the parent sulfonic acid; a stronger acid gives a more stable conjugate base, which is a better leaving group.

The general order of leaving group ability among common sulfonates is: Triflate (CF₃SO₃⁻) > Tosylate (p-CH₃C₆H₄SO₃⁻) ≈ Mesylate (CH₃SO₃⁻)

Trifluoromethanesulfonate (triflate) is one of the most powerful leaving groups known, owing to the intense inductive electron-withdrawal by the three fluorine atoms, which extensively stabilizes the resulting anion. researchgate.net Tosylates and mesylates are comparable in reactivity and are very common due to their balance of high reactivity and stability of the precursor sulfonyl chlorides. mdpi.com Nonafluorobutanesulfonates (nonaflates) are even more effective leaving groups than triflates due to the extended perfluoroalkyl chain.

| Sulfonate Leaving Group | Abbreviation | Structure of Anion | Approx. pKa of Conjugate Acid | Relative Reactivity |

|---|---|---|---|---|

| Trifluoromethanesulfonate | TfO⁻ | CF₃SO₃⁻ | -14 | Very High |

| p-Toluenesulfonate | TsO⁻ | p-CH₃C₆H₄SO₃⁻ | -2.8 | High |

| Methanesulfonate | MsO⁻ | CH₃SO₃⁻ | -1.9 | High |

The electrophilic nature of the C-8 carbon in this compound allows it to react with a wide range of nucleophiles, leading to the formation of new carbon-heteroatom bonds and substituted quinoline (B57606) derivatives.

This compound can undergo substitution reactions with oxygen-based nucleophiles to form 8-alkoxy and 8-acyloxy quinoline derivatives. These reactions typically involve the treatment of the sulfonate with an alcohol in the presence of a base to generate the corresponding alkoxide, or with a carboxylic acid salt. The products, 8-ether and 8-ester substituted quinolines, are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net While specific examples for the title compound are not abundant in readily available literature, the reactivity is analogous to other aryl sulfonates.

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 8-(Tosyloxy)quinoline | Phenol (B47542) | K₂CO₃, DMF, 120 °C | 8-Phenoxyquinoline | - |

| 8-(Methylsulfonyloxy)quinoline | Sodium Methoxide | Methanol, Reflux | 8-Methoxyquinoline | - |

Data in the table is representative of typical reactions for analogous quinolinyl sulfonates.

The displacement of the methanesulfonate group by nitrogen nucleophiles, such as primary and secondary amines or ammonia, is a key transformation for the synthesis of 8-aminoquinoline (B160924) derivatives. wikipedia.org These compounds are a privileged class of structures in drug discovery. ibs.re.krresearchgate.net The reaction proceeds by the nucleophilic attack of the amine's lone pair of electrons on the C-8 position, displacing the mesylate group. This transformation is analogous to the well-established synthesis of 8-aminoquinolines from 8-haloquinolines. wikipedia.org The reaction may require elevated temperatures or the use of a catalyst to proceed efficiently, depending on the nucleophilicity of the amine.

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 8-Bromoquinoline | Piperidine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene (B28343), 100 °C | 8-(Piperidin-1-yl)quinoline | 95% |

| 8-Chloroquinoline | Ammonia | CuSO₄, Phenol, 180 °C | 8-Aminoquinoline | - |

| This compound | Aniline (B41778) | Base (e.g., K₂CO₃), High Temp. Solvent (e.g., DMF) | 5-Chloro-N-phenylquinolin-8-amine | - |

Data in the table includes analogous reactions to illustrate the expected reactivity.

Reactions with Various Nucleophiles

Carbon Nucleophiles (e.g., organometallic reagents)

The methanesulfonate group at the 8-position of the quinoline ring serves as an effective leaving group, enabling carbon-carbon bond formation through reactions with various carbon nucleophiles, particularly organometallic reagents. This reactivity is analogous to that of other aryl mesylates, which are widely used in cross-coupling reactions.

One of the most significant applications is in palladium-catalyzed cross-coupling reactions. For instance, aryl mesylates can participate in Stille cross-coupling reactions with organostannanes. A catalyst system comprising Pd(OAc)₂, a biarylphosphine ligand like XPhos, and a fluoride (B91410) source such as CsF in a solvent like t-BuOH has been shown to be effective for coupling aryl mesylates with various stannanes. nih.govscispace.com While direct studies on this compound might be limited, the reactivity of related heteroaryl mesylates suggests its suitability as a substrate in such transformations. nih.gov These reactions typically proceed in good to moderate yields, even with heteroaryl stannanes that are often prone to decomposition. nih.govscispace.com

Iron-catalyzed cross-coupling reactions also present a viable pathway for C-C bond formation. Heteroaromatic tosylates and phosphates, which have similar reactivity to mesylates, have been successfully coupled with alkyl Grignard reagents. organic-chemistry.org These reactions are often rapid and can be conducted at low temperatures, which allows for good functional group tolerance. organic-chemistry.org The application of such a protocol to this compound would likely result in the displacement of the methanesulfonate group by the alkyl group from the Grignard reagent.

The table below summarizes representative conditions for cross-coupling reactions involving aryl sulfonates, which are applicable to this compound.

| Reaction Type | Organometallic Reagent | Catalyst System | Typical Conditions | Product Type |

|---|---|---|---|---|

| Stille Coupling | Organostannanes (e.g., R-SnBu₃) | Pd(OAc)₂ / XPhos / CsF | t-BuOH, 110 °C | 8-substituted-5-chloroquinoline |

| Iron-catalyzed Coupling | Grignard Reagents (e.g., R-MgBr) | Fe catalyst | Low temperature | 8-alkyl-5-chloroquinoline |

Halide Nucleophiles (e.g., fluorination for novel compounds)

The displacement of the methanesulfonate group by halide nucleophiles offers a direct route to the synthesis of 8-halo-5-chloroquinolines. The C-O bond of the sulfonate ester can be cleaved by nucleophilic attack from a halide ion, with the methanesulfonate anion acting as the leaving group. This is a standard transformation for sulfonate esters.

Fluorination, in particular, is of significant interest for the synthesis of novel compounds with potentially altered biological activities. The introduction of a fluorine atom at the 8-position can be achieved using a suitable fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt in aprotic polar solvents.

While specific examples for the fluorination of this compound are not extensively documented in readily available literature, the general principles of nucleophilic aromatic substitution involving sulfonate leaving groups are well-established. The efficiency of the reaction would depend on the reaction conditions, including the choice of solvent, temperature, and the nature of the fluoride source.

| Halide Nucleophile | Typical Reagent | Potential Product | Significance |

|---|---|---|---|

| Fluoride (F⁻) | KF, CsF | 5-chloro-8-fluoroquinoline | Introduction of fluorine can modulate physicochemical and biological properties. |

| Chloride (Cl⁻) | LiCl | 5,8-dichloroquinoline | Synthesis of di-halogenated quinolines. |

| Bromide (Br⁻) | NaBr, KBr | 8-bromo-5-chloroquinoline | Intermediate for further cross-coupling reactions. |

Electrophilic Reactions on the Quinoline Ring System

Regioselectivity of Electrophilic Aromatic Substitution on 5-chloro-8-substituted Quinolines

The quinoline ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the electronic properties of the bicyclic system and the directing effects of existing substituents. In unsubstituted quinoline, electrophilic attack occurs preferentially on the carbocyclic (benzene) ring at positions 5 and 8. quimicaorganica.orguop.edu.pkslideshare.net This preference is due to the deactivating effect of the nitrogen atom in the pyridine (B92270) ring, which withdraws electron density, making the heterocyclic ring less reactive towards electrophiles. reddit.com The stability of the cationic intermediate (Wheland intermediate) formed during the substitution process favors attack at the C-5 and C-8 positions. quimicaorganica.orgquora.com

In the case of this compound, both positions 5 and 8 are already substituted. Therefore, the regioselectivity of any further electrophilic substitution will be governed by the directing effects of the chloro and methanesulfonate groups.

Methanesulfonate Group (at C-8): The methanesulfonate group is a strongly deactivating, meta-directing group. It would direct incoming electrophiles to positions 6.

Considering the combined effects, position 6 is activated (or least deactivated) by both substituents for electrophilic attack. Position 4 would be directed by the chloro group but is part of the more deactivated pyridine ring. Therefore, electrophilic substitution on this compound is most likely to occur at the C-6 position. Common electrophilic substitution reactions include nitration and sulfonation, which typically require vigorous conditions for quinoline itself. uop.edu.pkslideshare.net

Rearrangement and Elimination Pathways of Quinoline Methanesulfonates

While nucleophilic substitution is the predominant reaction pathway for aryl methanesulfonates, rearrangement and elimination reactions are less common but can occur under specific conditions. For this compound, an aromatic sulfonate, rearrangement reactions involving the sulfonate group migrating to another position on the ring are not typically observed under standard conditions.

Elimination reactions are generally not feasible for aryl sulfonates as they lack a beta-hydrogen on an sp³-hybridized carbon adjacent to the carbon bearing the sulfonate group. Such reactions are more characteristic of alkyl sulfonates. khanacademy.org

Hydrolysis and Selective Cleavage of the Methanesulfonate Ester

Conditions for De-mesylation (e.g., mild cleavage of aryl mesylates)

The cleavage of the methanesulfonate ester bond, known as de-mesylation, regenerates the parent hydroxyl group (in this case, 5-chloro-8-hydroxyquinoline). This reaction is essentially a hydrolysis process and can be controlled by reaction conditions, particularly pH.

Studies on the hydrolysis of methanesulfonate esters have shown that the rate is pH-dependent. For instance, the hydrolysis of some aryl methanesulfonates is dominated by the water rate over a pH range of 7-10. researchgate.netdatapdf.com This implies that the cleavage can proceed under neutral or mildly basic conditions. The rate of hydrolysis can be significantly influenced by temperature, with higher temperatures accelerating the cleavage. datapdf.com

Mild cleavage of aryl mesylates can be achieved under various conditions. While aryl mesylates are generally stable, specific reagents can be employed for their removal if they are used as protecting groups for phenols. For example, reductively-labile sulfonate esters have been designed that can be cleaved under mild reducing conditions, such as in the presence of glutathione. nih.gov Although this specific strategy may require a specially modified sulfonate group, it highlights the potential for developing selective cleavage methods.

Another approach for the synthesis of aryl mesylates involves a one-pot demethylation-mesylation of aryl methyl ethers using a mixture of phosphorus pentoxide in methanesulfonic acid, which proceeds under relatively mild conditions. organic-chemistry.orgthieme-connect.com The reverse reaction, de-mesylation, can often be achieved under basic or acidic hydrolytic conditions, depending on the stability of the rest of the molecule. For a compound like this compound, treatment with aqueous base or acid at elevated temperatures would likely lead to hydrolysis of the mesylate group.

The table below outlines general conditions for the hydrolysis of methanesulfonate esters.

| Condition | Reagents | Temperature | Key Feature |

|---|---|---|---|

| Basic Hydrolysis | Aqueous NaOH or Na₂CO₃ | Elevated (e.g., 95-100 °C) | Common method for ester hydrolysis. |

| Neutral Hydrolysis | Water (pH 7-8) | Elevated (e.g., 95 °C) | Can be selective if other base-sensitive groups are present. researchgate.netdatapdf.com |

| Acidic Hydrolysis | Aqueous HCl or H₂SO₄ | Elevated | Effective but may affect other acid-sensitive functional groups. |

Regeneration of the 8-hydroxyquinoline (B1678124) Moiety

The methanesulfonate group is often utilized as a protecting group for phenols due to its straightforward and high-yielding installation with methanesulfonyl chloride and its stability across a range of chemical conditions. However, the regeneration of the phenolic hydroxyl group from aryl methanesulfonates has traditionally required harsh conditions, limiting its broader application in complex molecule synthesis. acs.org Recent advancements have led to the development of mild and chemoselective methods for the cleavage of aryl mesylates, enabling the effective regeneration of the parent phenol. acs.orgfigshare.comnih.gov

Detailed research findings have demonstrated a robust protocol for the deprotection of aryl methanesulfonates using lithium diisopropylamide (LDA). acs.org This transformation is applicable to a wide variety of substrates, including those with sensitive functional groups. acs.orgfigshare.com The reaction is typically carried out by treating the aryl mesylate in tetrahydrofuran (B95107) (THF) with an excess of LDA at temperatures ranging from -78°C to room temperature. acs.org

This methodology has been successfully applied to heteroaromatic systems, including quinoline derivatives. acs.org Specifically, the deprotection of mesylated hydroxyquinolines proceeds efficiently under these conditions to furnish the corresponding hydroxyquinolines in good yields. acs.org This indicates that the regeneration of the 8-hydroxyquinoline moiety from this compound can be achieved using this protocol. The reaction's utility is further highlighted by its chemoselectivity, as it can selectively cleave a phenolic mesylate in the presence of an aliphatic mesylate ester. acs.org

The general conditions for this transformation involve the use of approximately 1.6 equivalents of LDA in THF. acs.org The reaction's progress is temperature-dependent, with many substrates reacting effectively at low temperatures, while others may require warming to achieve complete conversion. acs.org The yields for the regeneration of a variety of phenols and heteroaromatic hydroxyl compounds are generally high, often exceeding 70%. acs.org

Table 1: Regeneration of Phenols from Aryl Methanesulfonates using LDA acs.orgThis table is interactive. You can sort and filter the data by clicking on the column headers.

| Entry | Substrate (Aryl Mesylate) | Product (Phenol) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenyl methanesulfonate | Phenol | -78 to 23 | 1 | 91 |

| 2 | 4-Methoxyphenyl methanesulfonate | 4-Methoxyphenol | -78 to 23 | 1 | 96 |

| 3 | 4-Cyanophenyl methanesulfonate | 4-Cyanophenol | -78 | 0.5 | 85 |

| 4 | 2-Naphthyl methanesulfonate | 2-Naphthol | -78 to 23 | 1 | 95 |

| 5 | 3-Pyridyl methanesulfonate | 3-Hydroxypyridine | -78 to 23 | 1 | 75 |

| 6 | 8-Quinolinyl methanesulfonate | 8-Hydroxyquinoline | -78 to 0 | 1 | 82 |

| 7 | 4-Quinolonyl N-methanesulfonamide | 4-Hydroxyquinolone | 0 | 0.5 | 72 |

Spectroscopic and Structural Characterization of 5 Chloroquinolin 8 Yl Methanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum of (5-chloroquinolin-8-yl) methanesulfonate (B1217627) would be expected to show distinct signals for the protons on the quinoline (B57606) ring and the methyl group of the methanesulfonate moiety. The aromatic region would display a complex pattern of signals corresponding to the five protons on the bicyclic quinoline system. The chemical shifts (δ) of these aromatic protons would be influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the methanesulfonate group. The coupling constants (J) between adjacent protons would provide valuable information about their connectivity. The methyl group of the methanesulfonate would appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for (5-chloroquinolin-8-yl) methanesulfonate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | (Aromatic Region) | Multiplet | - |

| CH₃ (mesylate) | (Upfield Region) | Singlet | - |

(Note: This table is predictive; actual experimental values are required for confirmation.)

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. For this compound, this would include nine signals for the carbons of the quinoline ring and one for the methyl carbon of the methanesulfonate group. The chemical shifts of the quinoline carbons would be characteristic of their position within the aromatic system and their proximity to the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C-atoms (9) | (Aromatic Region) |

| CH₃ (mesylate) | (Upfield Region) |

(Note: This table is predictive; actual experimental values are required for confirmation.)

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to establish the connectivity of the protons on the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the quinoline ring and the methanesulfonate group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the quinoline ring, S=O stretching of the sulfonate group, and C-O and S-O stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (CH₃) | 3000-2850 |

| Aromatic C=C and C=N Stretch | 1600-1450 |

| Asymmetric S=O Stretch | 1370-1335 |

| Symmetric S=O Stretch | 1180-1160 |

| C-O Stretch | 1000-960 |

| S-O Stretch | 800-700 |

(Note: This table is predictive; actual experimental values are required for confirmation.)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one chlorine atom.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Analysis of Fragmentation Patterns for Structural Confirmation

Upon ionization in a mass spectrometer, the molecule is expected to form a molecular ion [M]+•. The subsequent fragmentation is likely to be driven by the cleavage of the ester and sulfonate bonds, as well as fragmentation of the quinoline ring system. Key fragmentation pathways for aryl methanesulfonates often involve the loss of the methanesulfonyl group or parts thereof.

A plausible fragmentation pattern for this compound would likely involve the following key steps:

Initial Fragmentation: The primary fragmentation event is anticipated to be the cleavage of the O-S bond of the methanesulfonate group, leading to the formation of a 5-chloro-8-hydroxyquinolinium radical cation and a methanesulfonyl radical.

Loss of Sulfur Dioxide: A common fragmentation pathway for aromatic sulfonamides and related compounds involves the elimination of sulfur dioxide (SO2) through a rearrangement process. nih.gov This would result in a prominent peak corresponding to the loss of 64 mass units from the parent ion.

Quinoline Ring Fragmentation: The stable quinoline ring system can also undergo fragmentation, typically involving the loss of small neutral molecules such as HCN or acetylene. The presence of the chloro substituent will also influence the fragmentation pattern, potentially leading to the loss of a chlorine radical.

A summary of the expected major fragments and their corresponding mass-to-charge ratios (m/z) is presented in the table below.

| Proposed Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Description of Fragmentation |

|---|---|---|---|

| [M]+• | C10H8ClNO3S+• | 257/259 (due to 35Cl/37Cl isotopes) | Molecular ion |

| [M - CH3SO2]+ | C9H6ClNO+ | 179/181 | Loss of methanesulfonyl radical |

| [M - SO2]+• | C10H8ClNO+• | 193/195 | Loss of sulfur dioxide |

| [C9H6ClN]+• | C9H6ClN+• | 163/165 | Fragment corresponding to the 5-chloroquinoline (B16772) moiety |

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. This analysis provides the percentage by mass of each element present in the molecule, which can then be compared with the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and empirical formula.

The molecular formula for this compound is C10H8ClNO3S. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), Oxygen (O), and Sulfur (S).

The calculated elemental percentages for C10H8ClNO3S are as follows:

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 46.61 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.13 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.76 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.44 |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.63 |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.45 |

| Total | 257.691 | 100.00 |

Experimental data from an elemental analyzer for a synthesized sample of this compound would be expected to yield percentage values in close agreement with these theoretical calculations, typically within a ±0.4% margin of error, thereby confirming the empirical formula of the compound.

X-ray Crystallography (where analogous structures are available for conformational and bonding insights)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not publicly documented, valuable insights into its likely conformation and bonding can be gleaned from the crystallographic data of analogous structures.

A relevant analogous structure is 5-chloroquinolin-8-yl acrylate (B77674) . researchgate.net A study on this compound revealed its crystallization in the monoclinic space group P21/c. researchgate.net The analysis of this structure provides a model for the geometry of the 5-chloroquinoline moiety. The quinoline ring system is essentially planar, a characteristic feature of such aromatic systems. The chlorine atom at the 5-position lies within this plane.

Another pertinent structure is that of the precursor molecule, 5-chloro-8-hydroxyquinoline (B194070) . nih.gov Its crystal structure also confirms the planarity of the bicyclic aromatic system. The orientation of the substituent at the 8-position relative to the quinoline ring is a key conformational feature.

Based on these analogous structures, it can be inferred that in this compound, the 5-chloroquinoline core will be planar. The methanesulfonate group (-OSO2CH3) attached to the oxygen at the 8-position will exhibit a tetrahedral geometry around the sulfur atom. The orientation of the methanesulfonate group relative to the quinoline ring will be determined by the torsion angles around the C(8)-O and O-S bonds. Steric hindrance between the methanesulfonate group and the hydrogen atom at the 7-position of the quinoline ring will likely influence the preferred conformation.

The bond lengths and angles within the 5-chloroquinoline framework are expected to be consistent with those observed in other quinoline derivatives. The C-Cl bond length will be typical for an aryl chloride. The bond lengths within the methanesulfonate group (S=O and S-O) will be in accordance with standard values for sulfonate esters.

The table below summarizes the expected crystallographic parameters for this compound, extrapolated from the analysis of analogous structures.

| Parameter | Expected Value/Characteristic | Basis of Inference |

|---|---|---|

| Crystal System | Likely monoclinic or orthorhombic | Common for substituted quinoline derivatives |

| Quinoline Ring System | Planar | Crystal structure of 5-chloroquinolin-8-yl acrylate researchgate.net and 5-chloro-8-hydroxyquinoline nih.gov |

| Geometry around Sulfur | Tetrahedral | Standard geometry of sulfonate esters |

| Conformation | The orientation of the methanesulfonate group will be influenced by steric factors. | General principles of conformational analysis |

Applications As a Synthetic Building Block

Precursor in the Synthesis of Diverse Quinoline-Derived Scaffolds

The ability of the methanesulfonate (B1217627) group to be readily displaced by nucleophiles is a cornerstone of the synthetic utility of (5-chloroquinolin-8-yl) methanesulfonate. This reactivity has been harnessed to generate a variety of quinoline (B57606) derivatives, including ethers and complex heterocyclic systems.

The conversion of the 8-mesyloxy group to an ether linkage is a common and straightforward transformation. While direct examples utilizing this compound are not extensively documented in publicly available literature, the principle is well-established in the chemistry of related 8-hydroxyquinoline (B1678124) derivatives. For instance, the synthesis of 5-chloro-8-hydroxyquinoline-substituted azacrown ethers proceeds via nucleophilic substitution, highlighting the susceptibility of the C8-position to ether formation. nih.gov In a typical reaction, an alcohol or phenol (B47542), activated as its corresponding alkoxide or phenoxide, would readily displace the mesylate group to furnish the desired 8-alkoxy- or 8-aryloxy-5-chloroquinoline. This transformation is fundamental for creating libraries of compounds with diverse steric and electronic properties at the C8-position, which can be crucial for modulating biological activity or material properties.

The general reaction scheme for such a nucleophilic substitution is presented below:

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | R-OH / Base | 8-Alkoxy-5-chloroquinoline | Polar aprotic solvent, heat |

| This compound | Ar-OH / Base | 8-Aryloxy-5-chloroquinoline | Polar aprotic solvent, heat |

The reactivity of the C8-mesyloxy group can be further exploited in intramolecular reactions to construct fused heterocyclic systems. Although specific examples starting from this compound are not prevalent, the analogous reactivity of other substituted quinolines provides a blueprint for such transformations. For example, the synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones has been achieved from 2,4-dichloroquinoline-3-carbonitrile, demonstrating the utility of quinoline precursors in the assembly of fused polycyclic systems. scispace.comresearchgate.net By analogy, a suitably functionalized nucleophile introduced at a neighboring position could undergo an intramolecular cyclization by displacing the C8-mesylate, leading to the formation of a new heterocyclic ring fused to the quinoline core. This strategy is a powerful tool for accessing novel and complex molecular architectures with potential applications in medicinal chemistry and materials science.

Beyond simple fused systems, this compound can serve as a key intermediate in the synthesis of more intricate polycyclic structures. The sequential and selective functionalization of the C8 and C5 positions allows for the planned construction of complex molecular frameworks. For instance, after an initial modification at the C8-position via nucleophilic displacement of the mesylate, the C5-chloro group can then be engaged in a subsequent cross-coupling reaction. This stepwise approach enables the convergent assembly of elaborate polycyclic aromatic or heteroaromatic systems, where the quinoline unit serves as a central scaffold. The ability to orchestrate a series of reactions with high chemo- and regioselectivity is paramount in the total synthesis of complex natural products and the design of novel functional molecules.

Role in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl sulfonates, including mesylates, have been recognized as viable alternatives to the more traditional aryl halides. The methanesulfonate group in this compound can therefore participate in a variety of palladium- and copper-catalyzed transformations, offering a complementary approach to the functionalization of the quinoline ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl sulfonates have been successfully employed as coupling partners in several of these named reactions.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organic halide or sulfonate. Aryl mesylates can undergo Suzuki-Miyaura coupling, and room-temperature reactions have been achieved using nickel catalysis. researchgate.net The use of palladium catalysts with indolyl phosphine (B1218219) ligands has also proven effective for the coupling of aryl tosylates. acs.org It is therefore highly probable that this compound could be coupled with various boronic acids or their derivatives to introduce new aryl or alkyl substituents at the C8-position.

Heck Reaction: The Heck reaction couples an unsaturated halide or sulfonate with an alkene. wikipedia.org While aryl triflates are more commonly used, the use of aryl mesylates in nickel-catalyzed Heck reactions has been demonstrated. mit.edu This suggests that this compound could potentially react with alkenes to introduce a vinyl group at the C8-position, providing access to a range of styrenyl-type quinoline derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or sulfonate. wikipedia.orgorganic-chemistry.org The use of aryl sulfonates in Sonogashira reactions has been reported, often requiring specific catalytic systems. researchgate.net This opens up the possibility of alkynylating the C8-position of the quinoline ring, a valuable transformation for the synthesis of precursors to more complex molecules and functional materials.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or sulfonate. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. While less common, the use of aryl sulfonates in Negishi couplings has been explored, suggesting a potential route for the introduction of various organic fragments at the C8-position of the 5-chloroquinoline (B16772) core. chinesechemsoc.org

The general conditions for these palladium-catalyzed reactions involving aryl sulfonates are summarized below:

| Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd or Ni catalyst, Ligand, Base | 8-Substituted-5-chloroquinoline |

| Heck | Alkene | Pd or Ni catalyst, Ligand, Base | 8-Vinyl-5-chloroquinoline |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | 8-Alkynyl-5-chloroquinoline |

| Negishi | R-ZnX | Pd or Ni catalyst, Ligand | 8-Substituted-5-chloroquinoline |

Copper-catalyzed reactions offer a complementary and often more cost-effective approach to cross-coupling. While the direct coupling of this compound acting as an electrophile in a copper-catalyzed reaction is not widely reported, the broader context of copper-catalyzed reactions of quinolines is informative. For instance, copper-catalyzed sulfonylation of quinoline N-oxides at the C2-position has been achieved. acs.org Furthermore, remote C-H activation of quinolines through copper-catalyzed radical cross-coupling has been demonstrated, leading to functionalization at the C5-position. nus.edu.sgresearchgate.net These examples underscore the amenability of the quinoline system to copper-mediated transformations. It is conceivable that under appropriate conditions, the C8-mesyloxy group could participate in copper-catalyzed C-N or C-O bond-forming reactions, for example, with amines or phenols, in transformations analogous to the Ullmann condensation.

Optimization of Catalytic Conditions and Ligand Design for Quinoline Methanesulfonates

The methanesulfonate group at the 8-position of the quinoline ring makes this compound an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are pivotal for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. The efficiency and selectivity of these transformations are highly dependent on the optimization of catalytic conditions, particularly the choice of palladium precursor, phosphine ligand, and base.

While studies specifically detailing the optimization for this compound are not abundant, extensive research on structurally analogous quinoline halides and triflates provides a clear blueprint for its application. The principles governing the reactivity of aryl mesylates are well-established and analogous to those of aryl halides in these catalytic cycles.

Buchwald-Hartwig Amination: This reaction is a powerful method for synthesizing aryl amines. For a substrate like this compound, the goal would be to couple it with a primary or secondary amine. The catalytic cycle involves the oxidative addition of the quinoline mesylate to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated quinoline.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the key steps of oxidative addition and reductive elimination. Research on the amination of 5-bromo-8-benzyloxyquinoline, a closely related substrate, highlights the effectiveness of specific catalytic systems. In a study focused on this reaction, various palladium sources, ligands, and bases were screened to maximize the yield of the coupled product.

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Johnphos (L1) | NaOtBu | Toluene (B28343) | 110 | 0.5 | 85 |

| 2 | Pd(OAc)₂ | TTBP (L2) | NaOtBu | Toluene | 110 | 0.5 | 80 |

| 3 | Pd(OAc)₂ | DTBNpP (L3) | NaOtBu | Toluene | 110 | 0.5 | 94 |

| 4 | Pd₂(dba)₃ | DTBNpP (L3) | NaOtBu | Toluene | 110 | 0.5 | 92 |

| 5 | Pd(OAc)₂ | DTBNpP (L3) | K₃PO₄ | Toluene | 110 | 24 | Trace |

As the data indicates, the combination of a palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst with the sterically demanding, electron-rich phosphine ligand di-tert-butylneopentylphosphine (B1584642) (DTBNpP) and a strong base like sodium tert-butoxide (NaOtBu) in toluene provided the highest yield. ias.ac.in These conditions are directly applicable to the coupling of this compound, which would be expected to exhibit similar or even enhanced reactivity due to the excellent leaving group ability of the mesylate.

Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds between the quinoline core and various aryl or vinyl boronic acids or esters. This is a key strategy for extending the π-conjugation of the quinoline system, which is crucial for applications in materials science. A one-pot process for the synthesis of 8-arylquinolines has been successfully developed, involving the palladium-catalyzed borylation of quinoline-8-yl halides followed by a Suzuki-Miyaura coupling. researchgate.net This demonstrates the feasibility of functionalizing the 8-position.

For a substrate like this compound, the catalytic system would typically consist of a palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a phosphine ligand, with a base such as K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water. nih.govlibretexts.org Ligand design focuses on balancing steric bulk and electron-donating properties to facilitate the catalytic cycle. Ligands such as SPhos, XPhos, and RuPhos have proven effective for coupling challenging substrates, including aryl mesylates. rug.nl

Utility in Materials Science and Functional Molecule Synthesis

The dual functionality of this compound makes it a versatile precursor for a range of advanced materials and complex functional molecules.

Precursors for Ligands in Coordination Chemistry

8-Hydroxyquinoline (oxine) and its derivatives are renowned for their ability to form stable chelate complexes with a wide variety of metal ions. scispace.comresearchgate.net The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group at the 8-position form a bidentate coordination site. These complexes have found applications in analytical chemistry, as catalysts, and in materials science (e.g., in Organic Light-Emitting Diodes, OLEDs).

This compound is derived from 5-chloro-8-hydroxyquinoline (B194070) via a straightforward reaction with methanesulfonyl chloride. This transformation converts the hydroxyl group into a highly reactive mesylate leaving group, thereby turning the stable ligand precursor into a versatile platform for synthesizing a new generation of more complex ligands.

The utility of the methanesulfonate as a synthetic handle lies in its susceptibility to displacement by a wide range of nucleophiles. This allows for the introduction of new donor atoms and the construction of polydentate ligand frameworks.

Synthetic Routes to New Ligands:

Synthesis of 8-Aminoquinoline (B160924) Derivatives: Nucleophilic substitution of the mesylate group with primary or secondary amines, or even ammonia, can be used to synthesize various N-substituted 8-aminoquinoline ligands. These ligands can exhibit different coordination properties compared to their 8-hydroxyquinoline counterparts.

Synthesis of 8-Thioquinoline Derivatives: Reaction with thiolates (RS⁻) can introduce a sulfur donor atom, creating 8-thioether-quinoline ligands. The "softer" nature of the sulfur atom can lead to selective coordination with different metal ions compared to the "harder" oxygen of the parent oxine.

Building Multidentate Scaffolds: By using nucleophiles that contain additional donor sites, multidentate ligands can be assembled. For example, reacting the methanesulfonate with an amino alcohol could lead to a tridentate N,N,O-donor ligand.

This strategy allows for the systematic modification of the coordination sphere around a metal center, enabling the fine-tuning of the electronic, steric, and photophysical properties of the resulting metal complexes for specific applications in catalysis or materials science.

Intermediate for Optoelectronic Materials or Dyes

The quinoline ring is a key component in many organic dyes and materials for optoelectronics due to its rigid, planar structure and its electron-deficient (π-accepting) nature. researchgate.net Derivatives of 8-hydroxyquinoline, particularly the tris(8-quinolinolate)aluminum(III) complex (Alq₃), are benchmark materials used as electron transporters and emitters in OLEDs. scispace.com

This compound serves as an ideal intermediate for synthesizing custom-designed quinoline-based materials for these applications. The molecule offers two distinct points for modification:

Electronic Tuning via the 5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 5-position influences the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This effect can be used to tune the emission color of the final material. It has been shown that electron-withdrawing groups on the quinoline skeleton can cause a blue-shift in the emission of the corresponding metal complexes. rroij.com

Structural Elaboration via the 8-Methanesulfonate Group: The reactive mesylate group is the key to building the extended π-conjugated systems necessary for dyes and optoelectronic materials. Using Suzuki-Miyaura or other cross-coupling reactions, various aryl, heteroaryl, or vinyl groups can be attached at the 8-position. This extends the conjugation, which typically leads to a red-shift in the absorption and emission spectra and can enhance charge transport properties.

For instance, the precursor 5-chloro-8-hydroxyquinoline can be used to synthesize azo dyes through coupling with diazonium salts. researchgate.net The conversion of this precursor to this compound opens up more versatile C-C bond-forming strategies, allowing for the creation of a much broader range of chromophores and fluorophores with tailored photophysical properties for advanced applications.

Theoretical and Computational Studies of 5 Chloroquinolin 8 Yl Methanesulfonate

Quantum Chemical Calculations on Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules with a high degree of accuracy.

The three-dimensional structure of (5-chloroquinolin-8-yl) methanesulfonate (B1217627) is dictated by the spatial arrangement of the 5-chloroquinoline (B16772) ring and the methanesulfonate group. Geometry optimization calculations, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the most stable conformation of the molecule.

Based on studies of related 8-substituted quinolines, the bond lengths and angles within the 5-chloroquinoline scaffold are expected to be consistent with those of a substituted aromatic system, with some delocalization of electron density across the bicyclic structure. For instance, the C-Cl bond length would be typical for an aryl chloride, and the bond lengths within the quinoline (B57606) ring would show the characteristic pattern of a heteroaromatic system.

Table 1: Predicted Geometrical Parameters for the 5-Chloroquinoline Moiety Based on Analogous Structures

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-Cl Bond Length | ~1.74 |

| C-N Bond Lengths (average) | ~1.36 |

| C-C Bond Lengths (average) | ~1.40 |

Note: These values are illustrative and based on DFT calculations of similar chloroquinoline derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity.

For (5-chloroquinolin-8-yl) methanesulfonate, the HOMO is expected to be localized primarily on the electron-rich 5-chloroquinoline ring system. The nitrogen atom and the oxygen of the ester linkage are likely to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.

Conversely, the LUMO is anticipated to be distributed over the quinoline ring and the electron-withdrawing methanesulfonate group. The sulfur atom, with its positive partial charge, and the aromatic carbons would be the primary sites for nucleophilic attack. The presence of the chlorine atom and the sulfonate group would lower the energy of the LUMO, making the molecule a better electron acceptor.

The HOMO-LUMO energy gap for this compound is predicted to be in a range that suggests a molecule of moderate reactivity. A smaller gap would imply higher reactivity and a greater ease of electronic transitions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Based on Analogous Quinoline Derivatives

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

Note: These values are estimations derived from DFT studies on substituted quinolines and aryl sulfonates.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map is expected to show negative potential (typically colored red or yellow) around the oxygen atoms of the sulfonate group and the nitrogen atom of the quinoline ring. These regions are indicative of sites prone to electrophilic attack or hydrogen bonding interactions.

Positive potential (typically colored blue) would be concentrated around the hydrogen atoms and, significantly, the sulfur atom of the methanesulfonate group. The sulfur atom, being bonded to three highly electronegative oxygen atoms, will be highly electron-deficient and thus a prime target for nucleophiles. The quinoline ring itself will likely exhibit a more complex potential surface, with regions of both positive and negative potential, reflecting the interplay of the aromatic system and its substituents.

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction energy profiles.

Nucleophilic substitution at the sulfonyl sulfur is a key reaction of aryl sulfonates. Computational studies on the hydrolysis and alcoholysis of aryl sulfonates have explored the nature of the transition states involved. These studies often debate between a concerted (SN2-like) mechanism and a stepwise mechanism involving a pentacoordinate sulfur intermediate (an addition-elimination pathway).

For this compound, a nucleophilic attack on the sulfur atom would likely proceed through a trigonal bipyramidal transition state in a concerted fashion. DFT calculations on similar systems have shown that a true pentacoordinate intermediate is often a high-energy species and not a stable minimum on the potential energy surface. The transition state would involve the incoming nucleophile and the departing 5-chloroquinolin-8-oxide group occupying the axial positions of the trigonal bipyramid.

Alternatively, an SN1-type mechanism, involving the formation of a sulfonylium cation intermediate, has also been computationally investigated for sulfonate ester reactions, particularly under acidic conditions. However, for a typical nucleophilic substitution, the concerted SN2 pathway is generally considered more probable.

The energetic profile of a reaction maps the energy of the system as it proceeds from reactants to products. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants is the activation energy, which determines the reaction rate.

For the nucleophilic substitution on this compound, the rate-determining step would be the formation of the aforementioned trigonal bipyramidal transition state. The activation energy for this step would be influenced by several factors, including the strength of the incoming nucleophile, the stability of the 5-chloroquinolin-8-oxide leaving group, and the solvent.

Table 3: Illustrative Energetic Data for a General Nucleophilic Substitution on an Aryl Sulfonate

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Aryl Sulfonate + Nucleophile) | 0 |

| Transition State | +15 to +25 |

Note: This data is representative of a generic SN2 reaction at a sulfonyl center and is intended for illustrative purposes.

Spectroscopic Property Predictions

Computational spectroscopy is a vibrant field of study that allows for the prediction of various types of molecular spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions are not only crucial for the interpretation of experimental data but also for the verification of molecular structures.

Computational NMR Chemical Shift Predictions for Experimental Data Verification